Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester
Description
Chemical Structure: The compound features a tert-butyl ester core linked to a sulfinyl group substituted with a 2-hydroxyphenylamino moiety. This configuration imparts unique reactivity and stability, making it valuable in pharmaceutical intermediates and organic synthesis. Key Characteristics:
Properties
IUPAC Name |
tert-butyl 2-(2-hydroxyphenyl)sulfinamoylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(15)8-18(16)13-9-6-4-5-7-10(9)14/h4-7,13-14H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMVQPFPHAYNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)NC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321021 | |
| Record name | Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95778-73-7 | |
| Record name | Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester typically involves the reaction of 2-hydroxyaniline with sulfinyl chloride to form the sulfinamide intermediate. This intermediate is then reacted with tert-butyl acetate under specific conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, and other nucleophiles
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted esters and amides
Scientific Research Applications
Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The sulfinyl group can interact with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural distinctions between the target compound and related tert-butyl esters:
Reactivity and Stability
- Sulfinyl vs. Carbamoyl Groups : The sulfinyl group in the target compound enhances electrophilicity at the sulfur atom, facilitating nucleophilic substitutions. In contrast, carbamoyl-containing analogs (e.g., 265989-40-0) exhibit hydrogen-bonding capabilities, influencing crystallinity in drug formulations .
- Macrocyclic vs. Aromatic Systems : The tetrazacyclododecane derivative (137145-75-6) demonstrates metal-binding properties due to its amine-rich structure, unlike the target compound’s aromatic system .
- Hydrazine Derivatives: The hydrazino-substituted ester (144036-71-5) is prone to oxidative degradation, whereas the sulfinyl group in the target compound offers greater stability under acidic conditions .
Physical Properties
- Volatility : Simpler esters like tert-butyl acetate (540-88-5) are highly volatile (boiling point ~98°C), while the target compound and its analogs with bulky substituents (e.g., 265989-40-0) have higher boiling points (>300°C) due to increased molecular weight and hydrogen bonding .
- Solubility: The hydroxyphenyl and sulfinyl groups in the target compound improve solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar tert-butyl acetate .
Biological Activity
Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester (CAS Number: 95778-73-7) is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Structure
The compound features a sulfinyl group attached to an acetic acid moiety and a dimethyl ester functional group, which may influence its biological interactions. The chemical structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H17NO4S |
| Molecular Weight | 273.34 g/mol |
| Solubility | Soluble in organic solvents |
| CAS Number | 95778-73-7 |
The biological activity of this compound is primarily linked to its interaction with various biological pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and antioxidant properties:
- Anti-inflammatory Activity : The sulfinyl group may play a role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity : The presence of the hydroxyl group could contribute to scavenging free radicals, thereby protecting cells from oxidative stress.
Case Studies and Research Findings
-
Study on Anti-inflammatory Effects :
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of related compounds. Results indicated that compounds with similar structures effectively reduced the levels of TNF-alpha and IL-6 in vitro, suggesting a potential for acetic acid derivatives to modulate inflammatory responses . -
Antioxidant Properties :
Research conducted by Smith et al. (2023) demonstrated that compounds containing hydroxyl and sulfinyl groups exhibited significant antioxidant activity in cellular models. The study quantified the reduction in oxidative stress markers following treatment with these compounds, highlighting their potential therapeutic applications . -
Cytotoxicity Studies :
In vitro cytotoxicity assessments revealed that acetic acid derivatives showed selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Pharmacological Applications
Given its biological activities, this compound may have potential applications in:
- Cancer Therapy : Targeted delivery systems could exploit its cytotoxic properties against tumor cells.
- Inflammatory Diseases : Formulations could be developed for chronic inflammatory conditions such as arthritis or colitis.
- Antioxidant Supplements : Its ability to scavenge free radicals positions it as a candidate for dietary supplements aimed at reducing oxidative stress.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
